molecular formula C12H22O4 B8305355 Methyloctylmalonic acid

Methyloctylmalonic acid

Cat. No.: B8305355
M. Wt: 230.30 g/mol
InChI Key: JCOIWOCAZLUYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyloctylmalonic acid is a dicarboxylic acid derivative that features a methyl group and an octyl group attached to the malonic acid backbone. This compound is part of a broader class of malonic acid derivatives, which are known for their versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyloctylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with an appropriate alkyl halide in the presence of a base. For instance, the reaction of malonic acid with octyl bromide in the presence of sodium ethoxide can yield this compound. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyloctylmalonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are commonly employed.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted malonic acid derivatives.

Scientific Research Applications

Methyloctylmalonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.

    Medicine: this compound derivatives are explored for their potential therapeutic properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyloctylmalonic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Methylmalonic acid
  • Ethylmalonic acid
  • Phenylmalonic acid

Uniqueness

Methyloctylmalonic acid is unique due to its longer alkyl chain (octyl group), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications that require these unique characteristics.

Properties

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

2-methyl-2-octylpropanedioic acid

InChI

InChI=1S/C12H22O4/c1-3-4-5-6-7-8-9-12(2,10(13)14)11(15)16/h3-9H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

JCOIWOCAZLUYFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)(C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of methyloctyl diethylmalonate (6.8 g, 25 mmol) in water (50 mL) and ethanol (50 mL) was added KOH pellets (15.0 g, 250 mmol). The cloudy mixture was then refluxed overnight where it became clear. The solvent was concentrated in vacuo to a white solid. The solid was dissolved in water and extracted with ether (2×). The water layer was then acidified with concentrated HCl and a solid precipitated out of solution. The white solid was filtered and the resulting mother liquor was extracted with ether in order to isolate any additional product. The combined organic layers were concentrated in vacuo and the resulting white solid was added to the filtered solid and dried in a vacuum oven. This afforded 4.3 g of pure product (75%).
Name
methyloctyl diethylmalonate
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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